molecular formula C9H12O3 B2674597 1-(3-Methoxyphenyl)ethane-1,2-diol CAS No. 82807-42-9

1-(3-Methoxyphenyl)ethane-1,2-diol

Cat. No.: B2674597
CAS No.: 82807-42-9
M. Wt: 168.192
InChI Key: BEELBVBCHQSTKQ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)ethane-1,2-diol is an organic compound with the molecular formula C9H12O3 It is a derivative of phenylethanediol, where a methoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methoxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 1-(3-methoxyphenyl)ethane-1,2-dione using a reducing agent such as sodium borohydride. The reaction is typically carried out in an alcohol solvent like methanol or ethanol at room temperature. Another method involves the hydroxylation of 1-(3-methoxyphenyl)ethane using hydrogen peroxide in the presence of a catalyst such as tungsten oxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent and catalyst can be optimized to enhance yield and purity. Continuous flow reactors may be employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3-methoxyphenyl)ethane-1,2-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound can yield 1-(3-methoxyphenyl)ethane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 1-(3-Methoxyphenyl)ethane-1,2-dione.

    Reduction: 1-(3-Methoxyphenyl)ethane.

    Substitution: Various substituted phenylethanediols depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)ethane-1,2-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions. It may also interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Hydroxy-4-methoxyphenyl)ethane-1,2-diol: Similar structure with an additional hydroxyl group on the benzene ring.

    3-Methoxy-4-hydroxyphenylethyleneglycol: Another related compound with a similar backbone but different functional groups.

Uniqueness

1-(3-Methoxyphenyl)ethane-1,2-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methoxy group influences its reactivity and interactions with other molecules, making it valuable for various applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9-11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEELBVBCHQSTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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